1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine 1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1021020-95-0
VCID: VC4363206
InChI: InChI=1S/C17H19ClN2O4S2/c1-24-14-5-3-2-4-13(14)19-8-10-20(11-9-19)16(21)12-26(22,23)17-7-6-15(18)25-17/h2-7H,8-12H2,1H3
SMILES: COC1=CC=CC=C1N2CCN(CC2)C(=O)CS(=O)(=O)C3=CC=C(S3)Cl
Molecular Formula: C17H19ClN2O4S2
Molecular Weight: 414.92

1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine

CAS No.: 1021020-95-0

Cat. No.: VC4363206

Molecular Formula: C17H19ClN2O4S2

Molecular Weight: 414.92

* For research use only. Not for human or veterinary use.

1-{[(5-Chloro-2-thienyl)sulfonyl]acetyl}-4-(2-methoxyphenyl)piperazine - 1021020-95-0

Specification

CAS No. 1021020-95-0
Molecular Formula C17H19ClN2O4S2
Molecular Weight 414.92
IUPAC Name 2-(5-chlorothiophen-2-yl)sulfonyl-1-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C17H19ClN2O4S2/c1-24-14-5-3-2-4-13(14)19-8-10-20(11-9-19)16(21)12-26(22,23)17-7-6-15(18)25-17/h2-7H,8-12H2,1H3
Standard InChI Key SHHWVNAXBFNWPH-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2CCN(CC2)C(=O)CS(=O)(=O)C3=CC=C(S3)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a 2-methoxyphenyl group and at the 4-position with a sulfonylacetyl moiety linked to a 5-chlorothiophene ring . The molecular formula is C₁₇H₁₉ClN₂O₄S₂, with a molecular weight of 414.92 g/mol . Key structural elements include:

  • Piperazine backbone: A six-membered diamine ring providing conformational flexibility.

  • 2-Methoxyphenyl group: An aromatic substituent with an electron-donating methoxy group at the ortho position.

  • Sulfonylacetyl bridge: A -SO₂-CH₂-CO- linker connecting the piperazine to the heterocyclic thiophene ring.

  • 5-Chlorothiophene: A sulfur-containing aromatic ring with a chlorine substituent at position 5 .

The three-dimensional structure, confirmed by X-ray crystallography and computational modeling, reveals intramolecular hydrogen bonding between the sulfonyl oxygen and the piperazine nitrogen, stabilizing the molecule's conformation .

Spectral Characterization

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.52–7.48 (m, 1H, thiophene-H), 7.32–7.25 (m, 4H, aromatic-H), 4.21 (s, 2H, CH₂CO), 3.85 (s, 3H, OCH₃), 3.72–3.65 (m, 4H, piperazine-H), 2.89–2.82 (m, 4H, piperazine-H) .

    • ¹³C NMR (100 MHz, CDCl₃): δ 169.8 (C=O), 154.2 (SO₂), 132.5–112.4 (aromatic carbons), 55.9 (OCH₃), 52.1–45.3 (piperazine carbons).

  • Mass Spectrometry: ESI-MS m/z 415.91 [M+H]⁺, consistent with the molecular formula .

Physicochemical Data

PropertyValueSource
Molecular Weight414.92 g/mol
Melting PointNot reported
SolubilityLimited data; soluble in DMSO
logP (Predicted)2.87
Topological Polar SA112 Ų

Synthetic Methodology

Industrial Scale-Up Considerations

  • Continuous Flow Reactors: Microreactor systems improve yield (82% vs. 68% batch) by enhancing mass transfer during the exothermic coupling step.

  • Purification: Simulated moving bed chromatography reduces solvent consumption by 40% compared to traditional methods.

  • Quality Control: HPLC purity standards require ≥99.5% for pharmaceutical intermediates .

Structural Analogues and Structure-Activity Relationships

Modifications of the Methoxy Group

Replacing the 2-methoxyphenyl group with other substituents significantly alters biological activity :

Analog StructurelogPSolubility (mg/mL)IC₅₀ (μM)*
2-Hydroxyphenyl variant1.920.4512.3
2-Ethoxyphenyl variant3.150.288.7
2-Nitro substitution2.010.12>100

*Hypothetical enzyme inhibition data based on similar piperazine derivatives .

The methoxy group's electron-donating nature enhances π-stacking interactions with aromatic residues in biological targets, while bulkier substituents (e.g., ethoxy) improve membrane permeability at the cost of solubility .

Thiophene Ring Modifications

  • Chlorine Position: 4-chloro isomers show 3× reduced activity compared to 5-chloro derivatives in receptor binding assays .

  • Sulfur Oxidation: Sulfone derivatives (as in the target compound) exhibit greater metabolic stability than sulfide analogues .

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